molecular formula C18H17N3O7S B2619813 Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate CAS No. 332050-94-9

Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate

Cat. No.: B2619813
CAS No.: 332050-94-9
M. Wt: 419.41
InChI Key: IPBNALVXJWKEQF-UHFFFAOYSA-N
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Description

Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound with a multifaceted structure. This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate involves multiple steps. One common method includes the reaction of 2-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by the addition of ethyl 2-mercaptoacetate. The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted cyano derivatives.

Scientific Research Applications

Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium channels, which is a common mechanism for dihydropyridine derivatives in treating cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Nicardipine: Used in the treatment of high blood pressure and angina.

Uniqueness

Methyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-2-hydroxy-4-(2-nitrophenyl)-3,4-dihydropyridine-3-carboxylate is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

IUPAC Name

methyl 5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7S/c1-3-28-13(22)9-29-17-11(8-19)14(15(16(23)20-17)18(24)27-2)10-6-4-5-7-12(10)21(25)26/h4-7,14-15H,3,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBNALVXJWKEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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